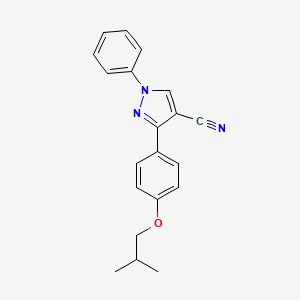

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(12-21)13-23(22-20)18-6-4-3-5-7-18/h3-11,13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKIWXMFZZHSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multistep organic reactions. One common method starts with the preparation of 4-isobutoxybenzaldehyde, which undergoes a condensation reaction with phenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the nitrile group or other substituents.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents, nucleophiles, and electrophiles are often used under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has shown promise in targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. The presence of the isobutoxy group enhances its lipophilicity, allowing better interaction with cellular membranes and target proteins involved in inflammatory responses. Experimental models have shown that this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective effects. Research has indicated that this compound can mitigate oxidative stress-induced neuronal damage, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Condensation Reactions: The initial formation of the pyrazole ring via condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Nitrile Introduction: The introduction of the carbonitrile group can be achieved through nucleophilic substitution or dehydration reactions.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Investigate anti-inflammatory properties | Showed a marked reduction in TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis. |

| Study C | Assess neuroprotective effects | Confirmed protection against glutamate-induced toxicity in neuronal cultures, supporting its use in neurodegenerative disorders. |

Mechanism of Action

The mechanism of action of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-donating groups (e.g., dimethylamino, methoxy) enhance antibacterial and cytotoxic activities by improving solubility and target interaction .

- Bulkier substituents (e.g., isobutoxy, thiazole-chlorophenyl) may improve pharmacokinetic profiles but require optimization to avoid steric hindrance .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Key Observations :

Biological Activity

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with substituents that include a phenyl group and an isobutoxyphenyl group, along with a nitrile functional group. The general synthetic route typically involves:

- Preparation of 4-isobutoxybenzaldehyde : This is achieved through various organic reactions.

- Condensation with phenylhydrazine : The aldehyde undergoes condensation to form the corresponding hydrazone.

- Cyclization : Further reactions lead to the formation of the pyrazole ring and the introduction of the nitrile group.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that certain pyrazole compounds inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, they may disrupt angiogenesis, which is crucial for tumor development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain signaling pathways. This inhibition can lead to reduced inflammation and pain relief, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, altering cellular signaling cascades that lead to its biological effects.

Research Findings

Several studies have documented the biological activities of this compound:

- In Vitro Studies : Laboratory tests have shown that this pyrazole derivative can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.

- In Vivo Studies : Animal models have demonstrated promising results where treatment with this compound led to reduced tumor sizes and improved survival rates compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Febuxostat | Xanthine oxidase inhibitor | Reduces uric acid levels |

| Y-700 | Antioxidant | Scavenges free radicals |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Anticancer | Induces apoptosis in cancer cells |

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in treating specific cancer types. The results indicated that modifications in the substituent groups significantly affected their potency against cancer cells. The study concluded that further optimization could enhance their therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

- Dissolving azide precursors (e.g., 5-azido-1H-pyrazole-4-carbonitrile) in THF/water (1:1) with CuSO₄, sodium ascorbate, and alkyne derivatives.

- Stirring at 50°C for 16 hours, followed by extraction with methylene chloride and purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

- Yields typically range from 66% to 88%, with purity confirmed by TLC (Rf values: 0.30–0.58) .

Q. How is the compound purified post-synthesis?

- Methodological Answer : Flash chromatography is the standard method:

- Use silica gel columns (e.g., Interchim PF-15SIHP series) with gradient elution (e.g., 0–100% ethyl acetate in cyclohexane over 20 column volumes).

- Dry loading with Celite (0.2–0.3 g) improves separation efficiency .

Q. What spectroscopic methods confirm the compound’s structure?

- Methodological Answer : A combination of techniques is employed:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆: δ 14.28 (s, pyrazole NH), 8.86 (s, triazole CH) | |

| HRMS | [M]+ Calcd: 236.0805; Found: 236.0807 (C₁₂H₈N₆) | |

| IR | Peaks at 2231 cm⁻¹ (C≡N stretch), 1541 cm⁻¹ (triazole ring) |

Advanced Research Questions

Q. How do substituents (e.g., isobutoxy, phenyl) influence reactivity and biological activity?

- Methodological Answer :

- Electronic effects : The electron-withdrawing nitrile group (C≡N) enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions .

- Steric effects : Bulky substituents (e.g., isobutoxy) reduce reaction rates in CuAAC, requiring longer reaction times (16–24 hours) .

- Biological extrapolation : Structural analogs (e.g., 3-(4-methoxyphenyl)-1-phenyl derivatives) show antiviral and antitumor activity via enzyme inhibition, suggesting potential bioactivity for the target compound .

Q. How can computational methods predict reaction pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates in CuAAC reactions .

- Reaction path search : Algorithms like the anharmonic downward distortion following (ADDF) method identify low-energy pathways .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s electrostatic potential maps with receptor active sites .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-validation : Compare experimental data with computed spectra (e.g., using ACD/Labs or Gaussian software) .

- Deuterated solvent calibration : Ensure NMR solvents (e.g., DMSO-d₆, CDCl₃) are referenced correctly (e.g., DMSO-d₆ δ 2.50 ppm for ¹H) .

- Statistical design of experiments (DoE) : Use factorial designs to optimize reaction conditions and minimize spectral noise .

Q. What strategies improve yield in multi-step syntheses of pyrazole-carbonitrile derivatives?

- Methodological Answer :

- Stepwise optimization : Isolate intermediates (e.g., azide precursors) to prevent side reactions .

- Catalyst tuning : Replace CuSO₄ with Cu(I)Br for faster cycloaddition kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry (MS) data?

- Methodological Answer :

- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., C₁₂H₈N₆ vs. C₁₁H₁₀N₅O) by comparing exact masses (error < 2 ppm) .

- Fragmentation patterns : Analyze dominant peaks (e.g., m/z 208 in EI-MS corresponds to loss of N₂ from the triazole ring) .

Experimental Design Considerations

Q. What statistical methods optimize reaction conditions for scale-up?

- Methodological Answer :

- Response surface methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent ratios .

- Taguchi arrays : Identify critical factors (e.g., reaction time > catalyst concentration) with minimal experimental runs .

Structural Insights

Q. How does the isobutoxy group affect crystallinity and stability?

- Methodological Answer :

- X-ray crystallography : Analogous compounds (e.g., 3-(4-methoxyphenyl) derivatives) show planar pyrazole-triazole cores stabilized by π-π stacking .

- Thermogravimetric analysis (TGA) : Bulky substituents increase melting points (e.g., MP = 198°C for triazole-pyrazole hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.